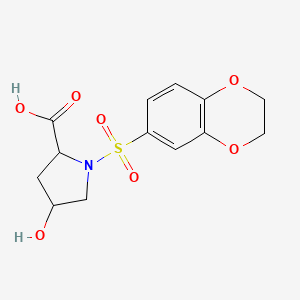

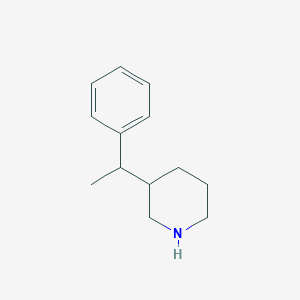

![molecular formula C21H22N4O3S2 B2961251 N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide CAS No. 1421450-00-1](/img/structure/B2961251.png)

N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely contains a pyridinamide moiety . Pyridinamides are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, attached to an amide group. They are often used in the synthesis of various pharmaceuticals and fine chemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, picolinamide, a similar compound, has been synthesized through a sequential reaction with benzaldehydes promoted by Pd (TFA) 2 . This reaction involves the condensation of picolinamide and two aldehyde molecules .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray and spectroscopic techniques . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .Chemical Reactions Analysis

In a study involving picolinamide, a cascade reaction was developed that involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using density functional theory (DFT). This includes geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is involved in various synthetic routes that highlight its chemical reactivity and potential for generating diverse molecular structures. For example, it serves as a precursor in the esterification of maleamic acids without double bond isomerization, showcasing its utility in obtaining fumaramate or maleamate with high diastereomeric excesses and yields under specific conditions (Sánchez, Pedroso, & Grandas, 2010). Additionally, its derivative plays a crucial role in the synthesis of v-triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyridine ring systems, contributing to the development of novel heterocyclic compounds (Tamura, Kim, Miki, Hayashi, & Ikeda, 1975).

Tuberculostatic Activity

Research into derivatives of picolinamide has demonstrated significant biological activity, including tuberculostatic properties. Specifically, N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methyl-pyrimidine-2-carbohydrazide derivatives have been synthesized and tested in vitro for their activity against Mycobacterium tuberculosis, highlighting the potential of picolinamide derivatives in tuberculosis treatment (Bogdanowicz, Foks, Gobis, & AUGUSTYNOWICZ-KOPEĆ, 2012).

Antitumor and Antimicrobial Activities

Enaminones derived from picolinamide structures have been explored for their antitumor and antimicrobial activities. Notably, novel N-arylpyrazole-containing enaminones synthesized from picolinamide derivatives showed promising cytotoxic effects against human breast and liver carcinoma cell lines, along with antimicrobial properties. These findings suggest the potential of picolinamide-based compounds in developing new therapeutic agents for cancer and infectious diseases (Riyadh, 2011).

Supramolecular Chemistry

Picolinamide and its derivatives have been used as ligands in the formation of complex supramolecular structures. For example, stannyl derivatives of N, N'-Bis(2-pyridyl)pyridine-2,6-dicarboxamide (H2L) and N-(pyridine-2-yl)picolinamide (HL1) have been synthesized and analyzed using Sn119 NMR and computational studies, revealing insights into their bonding properties and potential applications in materials science (Thomas & Pardasani, 2019).

Zukünftige Richtungen

The development of new synthetic methods and the exploration of the biological activities of similar compounds are areas of ongoing research . These studies could provide valuable insights for the future research of “N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide”.

Eigenschaften

IUPAC Name |

N-[5-(2,4,6-trimethylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-13-10-14(2)19(15(3)11-13)30(27,28)25-9-7-16-18(12-25)29-21(23-16)24-20(26)17-6-4-5-8-22-17/h4-6,8,10-11H,7,9,12H2,1-3H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCQKXBMKVNQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CC=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

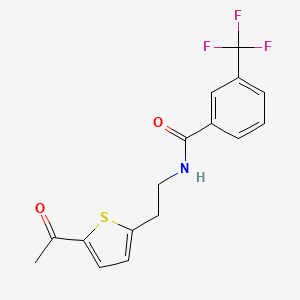

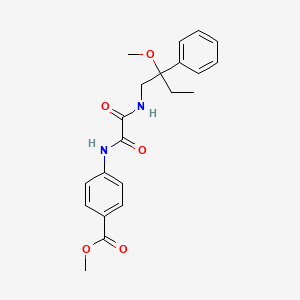

![Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2961168.png)

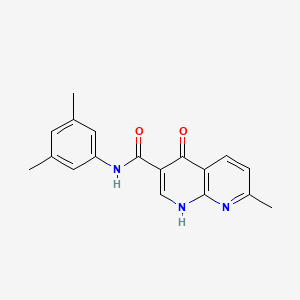

![7-(Azepan-1-yl)-3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2961170.png)

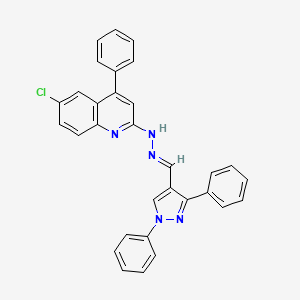

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2961171.png)

![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2961173.png)

![2-(2-fluorophenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2961174.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid](/img/structure/B2961182.png)

![N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2961185.png)

![(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate](/img/structure/B2961186.png)